
2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a chemical compound used in scientific research1. It possesses diverse applications, ranging from drug discovery to material synthesis, owing to its unique structure and properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone. However, there are related compounds that have been synthesized and studied2.Molecular Structure Analysis
The molecular structure of 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is unique and contributes to its diverse applications1. Unfortunately, I couldn’t find a detailed molecular structure analysis for this specific compound.
Chemical Reactions Analysis
The chemical reactions involving 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone are not specifically mentioned in the sources I found. However, its unique structure and properties suggest that it could participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone contribute to its diverse applications1. Unfortunately, I couldn’t find detailed information on the physical and chemical properties of this specific compound.Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of chemical compounds related to 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone has shown potential in creating antimicrobial agents. Researchers have explored the antimicrobial activities of newly synthesized thiazoles and their fused derivatives, demonstrating effectiveness against bacterial and fungal isolates such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Cognitive Function Improvement
Derivatives of compounds structurally similar to 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone have been studied for their ability to improve cognitive functions. Research on acetic ether derivatives has shown potential in enhancing learning and memory in mice, indicating possible applications for neurodegenerative diseases or cognitive impairments (Zhang Hong-ying, 2012).
Hydrogen Bonding Patterns and Structural Analysis
The study of enaminones, including compounds with structures related to 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone, has provided insights into their hydrogen-bonding patterns. This research aids in understanding the structural aspects that influence the stability and reactivity of such compounds, potentially guiding the design of new materials or pharmaceuticals (Balderson et al., 2007).
Synthesis of Key Pharmaceutical Intermediates
Antiplatelet and Antiallergy Activity
Research has also delved into the synthesis of compounds for antiplatelet and antiallergy activities, showcasing the versatility of 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone derivatives in medicinal chemistry. These studies open up new avenues for the development of treatments for allergies and conditions requiring platelet aggregation inhibition (Walsh et al., 1989).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone. It’s important to handle all chemical compounds with care and follow safety guidelines.
Future Directions
The future directions of research involving 2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone are not explicitly mentioned in the sources I found. However, given its diverse applications, it’s likely that research will continue to explore its potential uses1.
properties
IUPAC Name |
2-ethoxy-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-3-21-12-17(19)18-10-8-14(9-11-18)13-22-16-6-4-15(20-2)5-7-16/h4-7,14H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFKNZNVVRJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
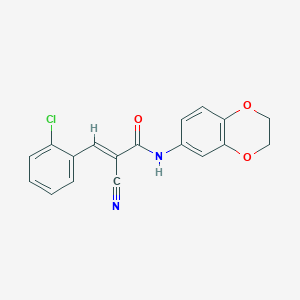
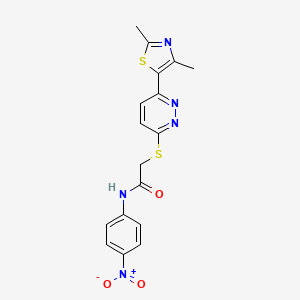
![N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2956742.png)
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)
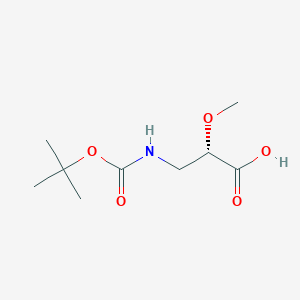
![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)
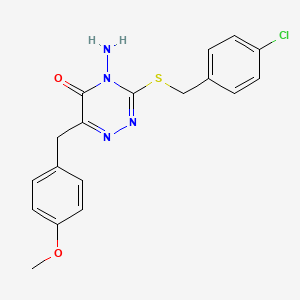
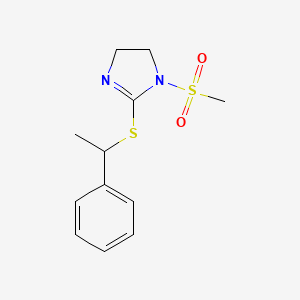
![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)